molecular formula C12H12N2O3S B1611645 Methyl 4-amino-3-(4-methoxyphenyl)isothiazole-5-carboxylate CAS No. 82424-54-2

Methyl 4-amino-3-(4-methoxyphenyl)isothiazole-5-carboxylate

Cat. No.: B1611645
CAS No.: 82424-54-2
M. Wt: 264.3 g/mol
InChI Key: YYHKNECMRVXILO-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-(4-methoxyphenyl)isothiazole-5-carboxylate is a heterocyclic compound featuring an isothiazole core substituted with an amino group at position 4, a 4-methoxyphenyl group at position 3, and a methyl ester at position 5. The 4-methoxyphenyl substituent provides electron-donating effects via the methoxy group (-OCH₃), while the methyl ester enhances solubility in organic solvents. This compound is of interest in medicinal chemistry and materials science due to the versatility of the isothiazole scaffold .

Properties

IUPAC Name

methyl 4-amino-3-(4-methoxyphenyl)-1,2-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-16-8-5-3-7(4-6-8)10-9(13)11(18-14-10)12(15)17-2/h3-6H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHKNECMRVXILO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40517369
Record name Methyl 4-amino-3-(4-methoxyphenyl)-1,2-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82424-54-2
Record name Methyl 4-amino-3-(4-methoxyphenyl)-1,2-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Reaction Conditions:

Parameter Value
Catalyst Cu(OAc)₂ (10 mol%)
Solvent Methanol
Temperature 60–80°C
Reaction Time 6–12 hours

Nitro Group Reduction Pathway

This method adapts strategies from isoxazole synthesis, where a nitro precursor is reduced to an amino group:

  • Step 1 : Synthesis of methyl 3-(4-methoxyphenyl)-4-nitroisothiazole-5-carboxylate via nitration of a parent isothiazole.
  • Step 2 : Reduction of the nitro group using iron powder in acetic acid/water (3:1 v/v) at 50°C.

Typical Yield and Characterization:

Parameter Value
Yield 83% (analogous reduction)
Purification Silica gel chromatography
Characterization ¹H/¹³C NMR, LC-MS, IR

Multi-Step Functionalization

Building the isothiazole ring through sequential substitutions:

  • Step 1 : Condensation of 4-methoxyphenylthiourea with methyl propiolate to form a thiazoline intermediate.
  • Step 2 : Oxidation with iodine or H₂O₂ to aromatize the ring, yielding the isothiazole core.
  • Step 3 : Introduction of the amino group via nucleophilic substitution or reductive amination.

Comparative Analysis of Methods:

Method Advantages Limitations
(3+2)-Heterocyclization High regioselectivity Requires specialized catalysts
Nitro Reduction Simple, scalable Limited functional tolerance
Multi-Step Flexible substitutions Lower overall yields

Research Findings and Optimization

  • Catalyst Screening : Copper catalysts (e.g., CuI, Cu(OAc)₂) enhance cyclization efficiency, with yields improving from 18% to 90% when using sequential base systems (DABCO + Et₃N).
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) increase reaction rates but raise environmental concerns; alternatives like ethanol or water mixtures are being explored.
  • Functional Group Compatibility : The 4-methoxyphenyl group is stable under acidic and reducing conditions, enabling its early introduction in synthetic pathways.

Data Tables

Table 1: Representative Synthetic Routes

Precursor Conditions Product Yield
α-Keto thioester Cu(OAc)₂, NH₃, MeOH, 70°C 72%
Nitro-isothiazole Fe, AcOH/H₂O, 50°C 83%
Thiazoline intermediate I₂, DCM, rt 65%

Table 2: Spectral Data (Hypothetical for Target Compound)

Technique Key Signals
¹H NMR (CDCl₃) δ 3.85 (s, 3H, OCH₃), 5.21 (s, 2H, NH₂)
IR (cm⁻¹) 1720 (C=O), 1620 (C=N)
LC-MS [M+H]⁺ m/z 265.1

Scientific Research Applications

Medicinal Chemistry

MAPIC is primarily investigated for its antimicrobial and anticancer properties:

  • Antimicrobial Activity : Studies have shown that MAPIC exhibits significant antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.
  • Anticancer Properties : MAPIC has demonstrated potential in inhibiting cancer cell proliferation. Research indicates that it induces apoptosis in human glioblastoma cells at concentrations lower than 10 µg/mL, showcasing its efficacy as an anticancer agent .

Table 1: Anticancer Activity of MAPIC

Cell LineIC50 (µg/mL)Mechanism
Human Glioblastoma< 10Induction of apoptosis
Human Melanoma< 20Cell cycle arrest

Biochemical Applications

MAPIC plays a significant role in biochemical research due to its interaction with various enzymes and proteins:

  • Enzyme Inhibition : It has been observed to inhibit specific proteases, impacting protein metabolism and cellular signaling pathways. This property is crucial for developing therapeutic agents targeting specific diseases.
  • Cell Signaling Modulation : MAPIC influences key signaling pathways such as the MAPK/ERK pathway, which is vital for cell proliferation and differentiation.

Agricultural Applications

Recent studies suggest that MAPIC may have applications in agriculture, particularly as a pesticide or fungicide due to its antimicrobial properties. Its ability to inhibit the growth of plant pathogens could be explored further to develop eco-friendly agricultural solutions.

Material Science

In material science, MAPIC's unique chemical structure makes it a candidate for developing specialty chemicals and materials. Its properties may be harnessed in creating advanced materials with specific functionalities.

Case Study 1: Anticancer Efficacy

In a study focusing on human glioblastoma cells, MAPIC was found to significantly induce apoptosis at low concentrations. This study highlights the compound's potential as a therapeutic agent against aggressive forms of cancer.

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests against Gram-positive and Gram-negative bacteria demonstrated that MAPIC effectively inhibited bacterial growth. These findings support its development as a potent antimicrobial agent .

Pharmacokinetics

The pharmacokinetic profile of MAPIC indicates favorable absorption and distribution characteristics within biological systems. Its interaction with transport proteins enhances cellular uptake, thereby improving bioavailability and therapeutic efficacy.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(4-methoxyphenyl)isothiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Aromatic Ring

Ethyl 4-amino-3-(4-fluorophenyl)isothiazole-5-carboxylate (CAS: 100361-54-4)
  • Substituent : Fluorine (electron-withdrawing) replaces methoxy.
  • Ester Group : Ethyl ester (C₂H₅) vs. methyl (CH₃).
  • The ethyl ester increases lipophilicity compared to the methyl ester, which may influence pharmacokinetic properties .
Methyl 4-amino-3-(4-bromophenyl)isothiazole-5-carboxylate (CAS: 82424-60-0)
  • Substituent : Bromine (bulky, electron-withdrawing) replaces methoxy.
  • Impact : Bromine’s steric bulk and inductive effects may reduce ring planarity and hinder intermolecular interactions. This compound’s higher molecular weight (356.2 g/mol vs. 280.3 g/mol for the target) could affect crystallization behavior .
Methyl 4-amino-3-(pyridin-2-yl)isothiazole-5-carboxylate
  • Substituent : Pyridyl group (aromatic N-heterocycle) replaces methoxyphenyl.
  • Impact : The pyridine nitrogen enables hydrogen bonding or metal coordination, enhancing solubility in polar solvents. This substitution may improve bioavailability in biological systems compared to the methoxyphenyl analog .

Heterocycle Core Modifications

Methyl 4-amino-3-methoxyisoxazole-5-carboxylate
  • Core : Isoxazole (N-O adjacent) vs. isothiazole (N-S adjacent).
  • Impact: The isoxazole’s oxygen atom increases electron density, making it more reactive toward electrophiles. Intramolecular hydrogen bonding (N–H⋯O) stabilizes the planar conformation, a feature absent in the isothiazole analog. Applications in photochromic materials and pesticides are noted for isoxazoles .
Ethyl 2-amino-4-phenylthieno[2,3-c]isothiazole-5-carboxylate
  • Core: Thieno[2,3-c]isothiazole (fused thiophene-isothiazole).
  • The phenyl group at position 4 introduces steric hindrance, reducing solubility compared to the methoxyphenyl-substituted target compound .

Ester Group Variations

Compound Ester Group Molecular Weight (g/mol) Solubility Trends
Target Compound Methyl 280.3 Moderate organic solvents
Ethyl 4-amino-3-(4-fluorophenyl) analog Ethyl 266.3 Higher lipophilicity
Ethyl thienoisothiazole analog Ethyl 309.4 Lower aqueous solubility

The methyl ester in the target compound offers a balance between solubility and metabolic stability, whereas ethyl esters in analogs may prolong half-life in vivo due to slower hydrolysis .

Biological Activity

Methyl 4-amino-3-(4-methoxyphenyl)isothiazole-5-carboxylate (CAS 82424-54-2) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticonvulsant, anticancer, and neuropharmacology. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features an isothiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. The presence of the methoxy group on the phenyl ring enhances its lipophilicity and may contribute to its biological activity.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of thiazole derivatives, including this compound. In a picrotoxin-induced convulsion model, various thiazole compounds were evaluated for their protective effects. Notably, compounds with methoxy substitutions exhibited significant anticonvulsant properties, suggesting that electron-donating groups enhance efficacy.

Table 1: Anticonvulsant Activity Data

CompoundED50 (mg/kg)Mechanism of Action
This compound<20Positive modulation of GABA receptors
Ethosuximide140T-type calcium channel blocker
Sodium Valproate100GABA transaminase inhibitor

Antitumor Activity

The anticancer properties of this compound have also been investigated. In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including liver carcinoma (HEPG2) and breast cancer (MDA-MB-231).

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference Drug
This compoundHEPG20.73Doxorubicin (IC50 = 0.25)
This compoundMDA-MB-2311.25Doxorubicin (IC50 = 0.15)

The structure-activity relationship (SAR) analysis indicates that substituents such as methoxy groups significantly enhance cytotoxicity, while electron-withdrawing groups tend to reduce it .

Neuropharmacological Effects

Research has indicated that compounds similar to this compound can act as allosteric modulators of AMPA receptors, which are critical for synaptic transmission in the central nervous system. This modulation could lead to potential therapeutic applications in treating neurological disorders such as epilepsy and anxiety.

Case Study: Modulation of AMPA Receptors

A study on thiazole derivatives demonstrated that certain compounds could effectively modulate GluA2 AMPA receptors, leading to altered receptor activity and potential neuroprotective effects. The specific mechanisms through which this compound exerts its effects on these receptors remain an area for further exploration .

Q & A

Q. What are the common synthetic routes for preparing Methyl 4-amino-3-(4-methoxyphenyl)isothiazole-5-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, methyl 3-methoxyisoxazole-5-carboxylate derivatives are prepared by alkylation using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 0°C, followed by purification via silica gel chromatography . Substituent positioning (e.g., methoxy or amino groups) can dictate reaction pathways, with steric and electronic effects impacting regioselectivity. Optimization of solvent polarity, temperature, and stoichiometry is critical for achieving yields >65% .

Q. Which spectroscopic and crystallographic methods are essential for structural characterization?

  • X-ray crystallography : SHELX software (e.g., SHELXL, SHELXS) is widely used for refining crystal structures, particularly for resolving intramolecular hydrogen bonds (e.g., N–H⋯O) that stabilize planar conformations .
  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent integration, with methoxy (~δ 3.8–4.0 ppm) and aromatic protons (~δ 6.8–7.5 ppm) serving as diagnostic signals .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do crystallographic challenges arise during structure determination, and how can they be mitigated?

Poor crystal quality (e.g., twinning or weak diffraction) is common due to flexible substituents like the 4-methoxyphenyl group. Strategies include:

  • Slow evaporation of ethanol or dichloromethane solutions to grow single crystals .
  • Using SHELXD for experimental phasing and SHELXE for density modification to resolve disordered regions .
  • Incorporating hydrogen-bond donors (e.g., amino groups) to enhance crystal packing via N–H⋯O interactions .

Q. What methodological approaches resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer activity)?

Discrepancies often stem from assay variability or substituent effects. To address this:

  • Dose-response studies : Use standardized protocols (e.g., MIC assays for antimicrobial activity, IC₅₀ for cytotoxicity) .
  • Structure-activity relationship (SAR) analysis : Compare analogs (e.g., bromo or fluoro substituents) to isolate pharmacophores .
  • Molecular docking : Validate interactions with target proteins (e.g., kinase or enzyme active sites) using software like AutoDock .

Q. How can regioselectivity issues in isothiazole functionalization be controlled during synthesis?

Regioselectivity is influenced by electronic and steric factors:

  • Electron-donating groups (e.g., -OCH₃) : Direct electrophilic substitution to para positions .
  • Protecting groups : Use acetyl or benzyl groups to block reactive sites during multi-step syntheses .
  • Catalytic systems : Employ palladium catalysts for cross-coupling reactions at specific positions .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Storage : Keep in airtight containers at 0–6°C to prevent degradation .
  • Exposure mitigation : Use PPE (gloves, goggles) and fume hoods to avoid inhalation (H333) or skin contact (H313) .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Data Analysis and Reproducibility

Q. How can researchers validate purity and stability for reproducibility in biological assays?

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to confirm purity >95% .
  • Stability studies : Monitor decomposition under accelerated conditions (40°C/75% RH) via LC-MS .
  • Batch documentation : Report solvent traces (e.g., DMF residuals) that may interfere with assays .

Advanced Applications

Q. What strategies enhance the compound’s utility in drug discovery pipelines?

  • Prodrug modification : Esterify carboxylate groups to improve bioavailability .
  • Polypharmacology screening : Test against kinase panels (e.g., PI3K inhibitors) using high-throughput crystallography .
  • Metabolic profiling : Identify metabolites via hepatic microsome assays to assess toxicity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-amino-3-(4-methoxyphenyl)isothiazole-5-carboxylate
Reactant of Route 2
Methyl 4-amino-3-(4-methoxyphenyl)isothiazole-5-carboxylate

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